molecular formula C9H11NO3 B13912231 n-(2,5-Dimethoxyphenyl)formamide CAS No. 71862-01-6

n-(2,5-Dimethoxyphenyl)formamide

Cat. No.: B13912231
CAS No.: 71862-01-6
M. Wt: 181.19 g/mol
InChI Key: OLFRLRWLZRENSV-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)formamide is a substituted formamide derivative characterized by a phenyl ring with methoxy groups at the 2- and 5-positions and a formamide (-NHCHO) functional group attached to the nitrogen. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research. The methoxy groups act as electron-donating substituents, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-3-4-9(13-2)8(5-7)10-6-11/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFRLRWLZRENSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283152
Record name n-(2,5-dimethoxyphenyl)formamide
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Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71862-01-6
Record name NSC30098
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Record name n-(2,5-dimethoxyphenyl)formamide
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Record name 2',5'-DIMETHOXYFORMANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,5-Dimethoxyphenyl)formamide can be synthesized through the formylation of 2,5-dimethoxyaniline. One common method involves the reaction of 2,5-dimethoxyaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows: [ \text{2,5-Dimethoxyaniline} + \text{Formic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been reported to promote the formylation reaction effectively .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of "n-(2,5-Dimethoxyphenyl)formamide". However, there is information on similar compounds, which might be related.

Here's a summary of what the search results provide:

2-(2,5-Dimethoxyphenyl)ethylformamide 2-(2,5-Dimethoxyphenyl)ethylformamide is an organic compound with a molecular weight of 209.24 g/mol. It has a phenyl ring with two methoxy groups at the 2 and 5 positions, linked to an ethyl chain that terminates in a formamide functional group. It is used in proteomics research.

  • Biological Activities: Research indicates that 2-(2,5-Dimethoxyphenyl)ethylformamide exhibits biological activities and has been identified as a potential pharmacological agent with effects on serotonin receptors, particularly the 5-HT_2A receptor. Such interactions suggest its potential use in treating mood disorders and other psychiatric conditions. Additionally, compounds with similar structures have shown antitumor activity and effects on cardiovascular health.
  • Interactions with Biological Systems: Studies have focused on its binding affinity to serotonin receptors, and suggest it may act as a selective agonist for specific receptor subtypes, which could lead to therapeutic effects in mood regulation and anxiety management.

2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound is used in organic chemistry, specifically in the Cadogan reaction. The Cadogan reaction involves the treatment of o-nitrobiaryls with phosphorous-III reagents, resulting in a reduction in the nitro group with concomitant ring closure to a pyrrole ring. The Cadogan reaction has been successfully applied in the syntheses of alkaloids.

N-(2,4-Dimethylphenyl)formamide: N-(2,4-Dimethylphenyl)formamide is an organic compound with the molecular formula C9H11NO. It is a derivative of formamide where the hydrogen atom of the formamide group is replaced by a 2,4-dimethylphenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. It is a metabolite of the pesticide amitraz. In silico ADMEt assays predict that amitraz and its metabolites, including 2,4-DMF, can pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems.

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: Research indicates that compounds structurally related to N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide exhibit notable anticancer properties. The ERK/MAPK signaling pathway, which is crucial for cell proliferation and survival, is often implicated in cancer progression. Inhibition of ERK2 has been associated with reduced tumor growth in various cancer types, including melanoma and colorectal cancer.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)formamide involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve interactions with enzymes, receptors, or other cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Methyl Groups

N-(2,5-Dimethylphenyl)formamide (Similarity: 0.97, CAS 131840-54-5) differs by replacing methoxy (-OCH₃) with methyl (-CH₃) groups. Methyl groups are weaker electron donors compared to methoxy, reducing resonance stabilization of the aromatic ring. This difference impacts hydrogen-bonding capacity; methoxy groups enhance polarity and solubility in polar solvents, whereas methyl groups increase hydrophobicity. Additionally, methoxy groups are susceptible to demethylation under acidic conditions (e.g., BBr₃), as seen in the conversion of N-(2,5-Dimethoxyphenyl)-N-(4-fluorophenyl)formamide to a dihydroxy derivative . Methyl substituents lack this reactivity, making them more stable under similar conditions .

N-(4-Amino-2-methylphenyl)formamide (Similarity: 0.97, CAS 10113-40-3) introduces an amino (-NH₂) group at the 4-position. The amino group is a stronger electron donor than methoxy, increasing the electron density of the aromatic ring.

Functional Group Variations: Formamide vs. Acetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () replaces the formamide group with an acetamide (-NHCOCH₃). Acetamides are less polar than formamides due to the larger methyl group, reducing solubility in aqueous environments. However, the trifluoromethylbenzothiazole moiety in this compound introduces electronegative fluorine atoms, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Formoterol-related compound E () retains the formamide group but incorporates hydroxy and methoxy substituents on a phenyl ring. Such structural features are critical in pharmaceutical impurities, where stability and degradation pathways must be carefully monitored .

Structural Analogues with Heterocyclic Moieties

N-(4-(1H-Pyrazol-1-yl)phenyl)formamide () introduces a pyrazole ring, a heterocycle known for diverse biological activities. In contrast, the dimethoxyphenyl group in N-(2,5-Dimethoxyphenyl)formamide may favor hydrophobic interactions but lacks heterocyclic versatility .

Crystallographic and Conformational Insights

The crystal structure of N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide () reveals that the 2,5-dimethoxy substitution pattern induces a planar conformation in the phenyl ring, with dihedral angles of 4.2° between the sulfonamide and aromatic ring. This planar geometry may facilitate stacking interactions in solid-state applications. The nitro group (-NO₂) at the 4-position introduces steric and electronic effects absent in the formamide derivative, altering solubility and reactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Functional Group Key Properties/Applications Reference IDs
This compound 2,5-OCH₃ Formamide High polarity, demethylation reactivity
N-(2,5-Dimethylphenyl)formamide 2,5-CH₃ Formamide Hydrophobic, stable to acids
N-(4-Amino-2-methylphenyl)formamide 2-CH₃, 4-NH₂ Formamide Enhanced H-bonding, nucleophilic
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide 2,5-OCH₃, benzothiazole Acetamide Metabolic stability, enzyme inhibition
Formoterol-related compound E 2-OH, 4-OCH₃ Formamide Pharmaceutical impurity, polar

Biological Activity

N-(2,5-Dimethoxyphenyl)formamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring with two methoxy groups at the 2 and 5 positions, linked to a formamide functional group. The molecular formula of this compound is C10_{10}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 209.24 g/mol. Its unique structure allows it to interact with various biological targets, particularly in the central nervous system.

1. Serotonin Receptor Interactions

Research indicates that this compound exhibits notable activity at serotonin receptors, particularly the 5-HT2A_{2A} receptor. This receptor is implicated in mood regulation and anxiety disorders. Studies suggest that compounds similar to this compound can act as selective agonists for this receptor subtype, potentially leading to therapeutic effects in treating mood disorders and anxiety.

2. Antitumor Activity

Compounds with structural similarities to this compound have demonstrated antitumor properties. Research has shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies reveal that it can reduce the expression of pro-inflammatory markers such as COX-2 and iNOS, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules due to its formamide group. The methoxy substituents enhance lipophilicity, facilitating better membrane permeability and receptor binding. The interaction with serotonin receptors may involve G-protein coupled signaling pathways, leading to downstream effects on neurotransmitter release and neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Serotonin AgonismInteraction with 5-HT2A_{2A}
Antitumor ActivityInduction of apoptosis
Anti-inflammatoryInhibition of COX-2 and iNOS

Case Study: Serotonin Receptor Modulation

In a study exploring the effects of this compound on serotonin receptors, researchers treated CLU213 cells expressing both 5-HT2A_{2A} and D2 receptors. The results indicated a significant upregulation of these receptors upon treatment, suggesting that the compound may enhance serotonergic signaling pathways crucial for mood regulation .

Case Study: Antitumor Efficacy

Another study investigated the antitumor effects of derivatives related to this compound on various cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with specific emphasis on the compound's ability to induce apoptosis through mitochondrial pathways .

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